molecular formula C13H10F2O B6373258 2-Fluoro-5-(4-fluoro-3-methylphenyl)phenol CAS No. 1261979-12-7

2-Fluoro-5-(4-fluoro-3-methylphenyl)phenol

Cat. No.: B6373258
CAS No.: 1261979-12-7
M. Wt: 220.21 g/mol
InChI Key: OARUPKRMUZJACH-UHFFFAOYSA-N
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Description

2-Fluoro-5-(4-fluoro-3-methylphenyl)phenol is an organic compound with the molecular formula C13H10F2O It is a fluorinated phenol derivative, characterized by the presence of two fluorine atoms and a methyl group attached to the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(4-fluoro-3-methylphenyl)phenol typically involves the fluorination of phenol derivatives. One common method is the reaction of 4-fluoro-3-methylphenylboronic acid with 2-fluorophenol using a palladium-catalyzed Suzuki-Miyaura coupling reaction. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(4-fluoro-3-methylphenyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

2-Fluoro-5-(4-fluoro-3-methylphenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(4-fluoro-3-methylphenyl)phenol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methylphenol
  • 4-Fluoro-2-methylphenol
  • 2-Fluoro-5-(trifluoromethyl)phenol

Uniqueness

2-Fluoro-5-(4-fluoro-3-methylphenyl)phenol is unique due to the presence of two fluorine atoms and a methyl group, which confer distinct chemical and physical properties.

Properties

IUPAC Name

2-fluoro-5-(4-fluoro-3-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c1-8-6-9(2-4-11(8)14)10-3-5-12(15)13(16)7-10/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARUPKRMUZJACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684177
Record name 4,4'-Difluoro-3'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261979-12-7
Record name 4,4'-Difluoro-3'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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